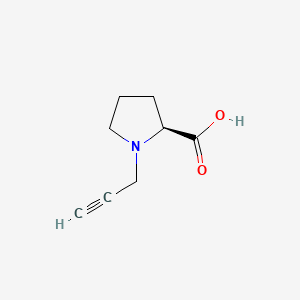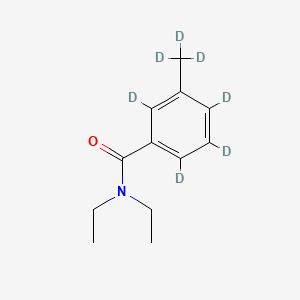
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates, developed in the past decade .
Synthesis Analysis
A novel process is provided for the preparation of substituted-5,6,7,8-tetrahydro[1,2,4]-triazolo[4,3-α]pyridines which are useful in the synthesis of dipeptidyl peptidase-IV inhibitors . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
This review focuses on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines, assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Pathways : The compound has been synthesized through various chemical pathways. For instance, Shiozawa et al. (1984) outlined the synthesis of tetrahydro-1,6-naphthyridine methyl homologs by chemical modification of pyridine derivatives (Shiozawa et al., 1984). Guiadeen et al. (2008) described a concise synthesis process for 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines (Guiadeen et al., 2008).
Structural Analysis : The structural properties of various derivatives have been investigated. For instance, Fun et al. (1996) studied the structures of several imidazonaphthyridine derivatives, noting planar molecular structures and intermolecular hydrogen bonds (Fun et al., 1996).
Spectroscopic Studies : Spectroscopic studies of derivatives have been conducted to understand their properties. Deepa et al. (2013) investigated the solvatochromic effects in certain derivatives, examining their absorption and fluorescence spectra in different solvents (Deepa et al., 2013).
Potential Pharmacological Applications
Antibacterial Activity : Some derivatives have been explored for their antibacterial properties. Sabatini et al. (1999) synthesized naphthyridine-8-methyl-7-substituted-3-carboxylic acids as potential antibacterials, noting their efficacy against certain Gram-positive bacteria (Sabatini et al., 1999).
NK1 Receptor Antagonists : Natsugari et al. (1999) explored naphthyridine derivatives as tachykinin NK(1) receptor antagonists, finding promising results for bladder function disorders (Natsugari et al., 1999).
Other Applications
- Synthesis of Novel Compounds : The compound has been used as a precursor in the synthesis of various novel compounds. For example, Mailyan et al. (2012) developed a method for synthesizing CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives (Mailyan et al., 2012).
Propiedades
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c1-6-3-14-4-7-2-8(10(11,12)13)5-15-9(6)7/h2,5-6,14H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPSXMKJOWCZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744032 |
Source


|
| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
1211585-17-9 |
Source


|
| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)



![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)





![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
